Bicyclo[4.2.0]octa-1,5-diene-3,4-dione
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Overview
Description
Bicyclo[420]octa-1,5-diene-3,4-dione is a unique organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,5-diene-3,4-dione typically involves complex organic reactions. One common method includes the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions often require specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,5-diene-3,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for multiple reactive sites.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and product yield.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield diketone derivatives, while reduction reactions can produce diol compounds.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,5-diene-3,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which bicyclo[4.2.0]octa-1,5-diene-3,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing biochemical reactions. Additionally, its reactive sites enable it to participate in various chemical transformations, making it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: This compound shares a similar bicyclic structure but differs in the position of double bonds.
Bicyclo[4.2.0]octa-1,5,7-triene: Another related compound with variations in the double bond positions and substituents.
Uniqueness
Bicyclo[4.2.0]octa-1,5-diene-3,4-dione is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its utility in various fields of research highlight its significance.
Properties
CAS No. |
4082-19-3 |
---|---|
Molecular Formula |
C8H6O2 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C8H6O2/c9-7-3-5-1-2-6(5)4-8(7)10/h3-4H,1-2H2 |
InChI Key |
LUNBFKAUSRFTSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=O)C(=O)C=C21 |
Origin of Product |
United States |
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